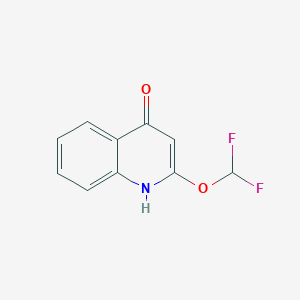
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2O2 and a molecular weight of 215.08 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an aminoacetyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride typically involves the reaction of pyrrolidin-3-one with an aminoacetylating agent under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen heterocycle used in medicinal chemistry.
Pyrrolidin-2-one: A derivative with similar structural features but different chemical properties.
Prolinol: Another related compound with distinct biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique reactivity and biological properties .
Propiedades
Fórmula molecular |
C6H12Cl2N2O2 |
|---|---|
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
1-(2-aminoacetyl)pyrrolidin-3-one;dihydrochloride |
InChI |
InChI=1S/C6H10N2O2.2ClH/c7-3-6(10)8-2-1-5(9)4-8;;/h1-4,7H2;2*1H |
Clave InChI |
MMLFSGXWMJKDHY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1=O)C(=O)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide](/img/structure/B11892111.png)
![4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)



![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)
![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)




